[5-(2-Methylbutyl)-3-pyridyl]boronic acid [5-(2-Methylbutyl)-3-pyridyl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16705119
InChI: InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H16BNO2
Molecular Weight: 193.05 g/mol

[5-(2-Methylbutyl)-3-pyridyl]boronic acid

CAS No.:

Cat. No.: VC16705119

Molecular Formula: C10H16BNO2

Molecular Weight: 193.05 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Methylbutyl)-3-pyridyl]boronic acid -

Specification

Molecular Formula C10H16BNO2
Molecular Weight 193.05 g/mol
IUPAC Name [5-(2-methylbutyl)pyridin-3-yl]boronic acid
Standard InChI InChI=1S/C10H16BNO2/c1-3-8(2)4-9-5-10(11(13)14)7-12-6-9/h5-8,13-14H,3-4H2,1-2H3
Standard InChI Key PLJGJOXWDGOUJF-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CN=C1)CC(C)CC)(O)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of [5-(2-Methylbutyl)-3-pyridyl]boronic acid combines a pyridine ring with a boronic acid (-B(OH)₂) group at the third position and a branched 2-methylbutyl chain at the fifth position. This substitution pattern introduces steric and electronic effects that influence its reactivity. The IUPAC name, [5-(2-methylbutyl)pyridin-3-yl]boronic acid, reflects this arrangement. The boronic acid group facilitates covalent interactions with diols and other nucleophiles, a property exploited in Suzuki-Miyaura cross-coupling reactions .

The compound’s molecular formula (C₁₀H₁₆BNO₂) and weight (193.05 g/mol) are consistent with its structural features. Comparative analysis with analogues such as 2-chloro-3-methylpyridine-5-boronic acid (C₆H₇BClNO₂, 171.39 g/mol) and brominated derivatives highlights the impact of substituents on physical and chemical properties . For instance, halogen substituents increase molecular weight and alter electronic density, whereas alkyl groups like 2-methylbutyl enhance hydrophobicity .

Synthesis Methods and Optimization

The synthesis of [5-(2-Methylbutyl)-3-pyridyl]boronic acid typically involves palladium-catalyzed cross-coupling reactions, leveraging methodologies detailed in academic and patent literature. A representative approach involves:

  • Functionalization of the pyridine ring: Introducing the 2-methylbutyl group via alkylation or Grignard reactions.

  • Boronic acid installation: Utilizing Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts such as Pd(dppf)Cl₂.

ParameterOptimal RangeImpact on Yield
Temperature80–90°CHigher yields at 85°C
Catalyst (Pd(dppf)Cl₂)3 mol%Prevents over-coupling
SolventAnhydrous THFEnhances boron transfer
Reaction Time12–18 hoursEnsures completion

Applications in Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions

[5-(2-Methylbutyl)-3-pyridyl]boronic acid is pivotal in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic acids. Its sterically demanding 2-methylbutyl group mitigates homocoupling, a common side reaction in less hindered analogues. For example, coupling with 4-bromoaniline produces biaryl structures foundational in pharmaceutical intermediates.

Medicinal Chemistry

The compound’s boronic acid moiety enables interactions with biological targets, particularly enzymes and receptors with diol-containing active sites. This property is exploited in protease inhibitor design, where boronic acids form reversible covalent bonds with catalytic serine residues . Preclinical studies highlight its potential in oncology, though specific therapeutic applications remain under investigation.

Table 2: Key Applications of [5-(2-Methylbutyl)-3-pyridyl]boronic Acid

ApplicationMechanismExample Use Case
Suzuki-Miyaura CouplingPd-catalyzed C–C bondSynthesis of biphenyls
Protease InhibitionCovalent serine bindingAnticancer drug design
Sensor DevelopmentDiol complexationGlucose detection

Spectral Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct signals for the pyridine ring (δ 8.2–8.5 ppm), boronic acid protons (δ 7.1–7.3 ppm), and the 2-methylbutyl chain (δ 0.9–1.6 ppm). ¹¹B NMR confirms boronic acid presence with a peak near δ 30 ppm, while ¹³C NMR resolves carbon environments of the heterocycle and alkyl group.

Mass Spectrometry (MS)

High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 193.05 (M⁺), with fragmentation patterns corresponding to loss of -B(OH)₂ (m/z 138) and subsequent cleavage of the alkyl chain.

Table 3: Spectral Data for [5-(2-Methylbutyl)-3-pyridyl]boronic Acid

TechniqueKey SignalsAssignment
¹H NMR (400 MHz, DMSO)δ 8.4 (d, 1H), 7.2 (s, 2H)Pyridine H, B–OH
¹¹B NMRδ 30.5Boronic acid
HRMS193.05 (M⁺)Molecular ion

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

2-Chloro-3-methylpyridine-5-boronic acid (C₆H₇BClNO₂) and its brominated counterpart (C₆H₇BBrNO₂) demonstrate reduced steric bulk compared to [5-(2-Methylbutyl)-3-pyridyl]boronic acid, enabling faster coupling kinetics but increased susceptibility to protodeboronation .

Electronic Effects

The electron-donating 2-methylbutyl group stabilizes the boronic acid through inductive effects, enhancing its stability in protic solvents relative to electron-withdrawing substituents .

Table 4: Comparative Properties of Pyridineboronic Acid Derivatives

CompoundMolecular WeightSubstituentReactivity in Suzuki Reaction
[5-(2-Methylbutyl)-3-pyridyl]boronic acid193.052-MethylbutylModerate, high stability
2-Chloro-3-methylpyridine-5-boronic acid171.39ChlorineHigh, low stability
B-(6-Bromo-5-methyl-3-pyridinyl)boronic acid ester316.00Bromine, esterLow, specialized applications

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